molecular formula C12H20N2O3 B8108465 ((3aS,4R,7aS)-octahydrofuro[2,3-c]pyridin-4-yl)(1,2-oxazinan-2-yl)methanone

((3aS,4R,7aS)-octahydrofuro[2,3-c]pyridin-4-yl)(1,2-oxazinan-2-yl)methanone

Cat. No.: B8108465
M. Wt: 240.30 g/mol
InChI Key: MJTFNKRNRPSKQA-GARJFASQSA-N
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Description

((3aS,4R,7aS)-octahydrofuro[2,3-c]pyridin-4-yl)(1,2-oxazinan-2-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a fused bicyclic system and an oxazinanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3aS,4R,7aS)-octahydrofuro[2,3-c]pyridin-4-yl)(1,2-oxazinan-2-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furo[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a dihydrofuran precursor under acidic or basic conditions.

    Introduction of the oxazinanone moiety: This step involves the reaction of the furo[2,3-c]pyridine intermediate with an appropriate oxazinanone precursor, often under conditions that promote nucleophilic substitution or addition.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

((3aS,4R,7aS)-octahydrofuro[2,3-c]pyridin-4-yl)(1,2-oxazinan-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the compound, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

((3aS,4R,7aS)-octahydrofuro[2,3-c]pyridin-4-yl)(1,2-oxazinan-2-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be exploited in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of ((3aS,4R,7aS)-octahydrofuro[2,3-c]pyridin-4-yl)(1,2-oxazinan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Furo[2,3-c]pyridine derivatives: These compounds share the furo[2,3-c]pyridine core but differ in the substituents attached.

    Oxazinanone derivatives: Compounds with the oxazinanone moiety but different core structures.

Uniqueness: : ((3aS,4R,7aS)-octahydrofuro[2,3-c]pyridin-4-yl)(1,2-oxazinan-2-yl)methanone is unique due to its combination of the furo[2,3-c]pyridine core and the oxazinanone moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[(3aS,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridin-4-yl]-(oxazinan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-12(14-4-1-2-5-17-14)10-7-13-8-11-9(10)3-6-16-11/h9-11,13H,1-8H2/t9-,10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTFNKRNRPSKQA-GARJFASQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2CNCC3C2CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCON(C1)C(=O)[C@H]2CNC[C@@H]3[C@H]2CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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